Enzymatic Activity of Carbamoyl-DL-Ala-OH vs. D‑Enantiomer on D‑Carbamoylase
When evaluated as a substrate for recombinant D‑carbamoylase from Pseudomonas, Carbamoyl‑DL‑Ala‑OH exhibits a specific activity of 0.368 ± 0.03 U/mg. In contrast, the pure D‑enantiomer, N‑carbamoyl‑D‑alanine, displays a significantly higher specific activity of 0.461 ± 0.04 U/mg under identical conditions [1]. The reduced activity of the racemic mixture reflects the presence of the non‑hydrolyzable L‑enantiomer, which does not contribute to the measured rate and may act as a competitive inhibitor.
| Evidence Dimension | Specific activity (U/mg) on D‑carbamoylase |
|---|---|
| Target Compound Data | 0.368 ± 0.03 U/mg |
| Comparator Or Baseline | N‑carbamoyl‑D‑alanine: 0.461 ± 0.04 U/mg |
| Quantified Difference | 21% lower specific activity for the DL mixture |
| Conditions | Purified His‑tagged D‑carbamoylase from Pseudomonas; assay conditions as described in [1] |
Why This Matters
For applications requiring maximal D‑carbamoylase efficiency, the pure D‑enantiomer is superior; however, Carbamoyl‑DL‑Ala‑OH provides a cost‑effective, racemic feedstock for processes where subsequent enantioselective steps or dynamic kinetic resolution are employed.
- [1] Paronyan, M., et al. (2024). Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. BioTech, 13(4), 40. Table 1. https://doi.org/10.3390/biotech13040040 View Source
